Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate
CAS No.: 478080-01-2
Cat. No.: VC8120448
Molecular Formula: C14H13NO3S
Molecular Weight: 275.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478080-01-2 |
|---|---|
| Molecular Formula | C14H13NO3S |
| Molecular Weight | 275.32 g/mol |
| IUPAC Name | methyl 3-[(4-methylbenzoyl)amino]thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C14H13NO3S/c1-9-3-5-10(6-4-9)13(16)15-11-7-8-19-12(11)14(17)18-2/h3-8H,1-2H3,(H,15,16) |
| Standard InChI Key | XXUKRIGBSDYHFL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate consists of a thiophene ring substituted at the 2-position with a methyl ester group () and at the 3-position with a 4-methylbenzamido group (). The thiophene core contributes aromaticity and electron-rich characteristics, while the 4-methylbenzoyl moiety introduces steric bulk and hydrophobic interactions .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 478080-01-2 | |
| Molecular Formula | ||
| Molecular Weight | 275.32 g/mol | |
| InChI Key | XXUKRIGBSDYHFL-UHFFFAOYSA-N | |
| SMILES | CC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC |
Spectral Characterization
The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The ester carbonyl group typically appears at ~1700 cm in IR spectra, while the amide carbonyl resonates near 1680 cm . NMR signals for the methyl ester ( ~3.8 ppm) and aromatic protons ( 7.2–8.1 ppm) align with its substitution pattern .
Synthesis and Optimization
Synthetic Routes
The synthesis of methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate involves multi-step functionalization of the thiophene ring. A plausible pathway, inferred from analogous thiophene derivatives , includes:
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Cyclocondensation: Formation of the thiophene core via cyclization of ketone precursors.
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Amidation: Introduction of the 4-methylbenzoyl group using 4-methylbenzoyl chloride or activated esters.
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Esterification: Methylation of the carboxylic acid intermediate to yield the final ester .
Table 2: Representative Reaction Conditions
Challenges and Yield Optimization
Key challenges include regioselective amidation and minimizing side reactions during esterification. The use of Lewis acids like FeCl and controlled stoichiometry improves selectivity. Solvent choice (e.g., DMF for polar intermediates) enhances solubility and reaction efficiency .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water due to its hydrophobic benzoyl group but dissolves readily in organic solvents like dichloromethane and dimethyl sulfoxide . Stability studies indicate decomposition above 200°C, with the ester group prone to hydrolysis under acidic or basic conditions .
Electronic Properties
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ~4.1 eV, suggesting potential utility in optoelectronic materials . The electron-withdrawing ester and amide groups polarize the thiophene ring, enhancing its reactivity in electrophilic substitutions .
Applications and Research Directions
Pharmaceutical Intermediate
The compound’s structure aligns with bioactive thiophene derivatives disclosed in patent WO2019154953A1, which describes non-fused thiophenes as kinase inhibitors . Its amide linkage and aromatic groups may facilitate binding to enzymatic active sites, though specific biological data remain unexplored .
Materials Science
The conjugated thiophene system suggests applicability in organic semiconductors or photovoltaic devices. Functionalization at the 3-position could tune charge transport properties .
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